molecular formula C14H15NO2 B375343 N-[2-(1-naphthyloxy)ethyl]acetamide

N-[2-(1-naphthyloxy)ethyl]acetamide

Numéro de catalogue: B375343
Poids moléculaire: 229.27g/mol
Clé InChI: QZMMQGANMLMRKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1-Naphthyloxy)ethyl]acetamide is a chemical compound of interest in medicinal chemistry and neuroscience research. It serves as a key structural analog to pharmacologically active molecules, such as N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide (NMIN), which has been characterized as a sigma-1 receptor antagonist . The sigma-1 receptor is a well-defined therapeutic target involved in modulating various neurological processes. Primary research applications for this class of compounds focus on the study of neuropathic pain. Preclinical studies on the close analog NMIN have demonstrated significant anti-hyperalgesic and anti-allodynic effects in models of chronic constriction injury, highlighting its potential for investigating pain mechanisms . The proposed mechanism of action for these effects is the antagonism of sigma-1 receptors at the spinal level, thereby reducing pain sensitization . This makes the compound a valuable tool for researchers exploring novel pathways for pain management. The compound is provided for research purposes to further elucidate the role of sigma-1 receptors in neurological disorders. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Propriétés

Formule moléculaire

C14H15NO2

Poids moléculaire

229.27g/mol

Nom IUPAC

N-(2-naphthalen-1-yloxyethyl)acetamide

InChI

InChI=1S/C14H15NO2/c1-11(16)15-9-10-17-14-8-4-6-12-5-2-3-7-13(12)14/h2-8H,9-10H2,1H3,(H,15,16)

Clé InChI

QZMMQGANMLMRKR-UHFFFAOYSA-N

SMILES

CC(=O)NCCOC1=CC=CC2=CC=CC=C21

SMILES canonique

CC(=O)NCCOC1=CC=CC2=CC=CC=C21

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Aromatic Substituents

Analysis :

  • Antidiabetic Activity: Compound 3a (N-[2-(4-methoxyphenyl)ethyl]acetamide) demonstrated potent PTP1B inhibition (IC₅₀ = 69 µM) and significant blood sugar reduction in vivo (25.1% in sucrose-loaded rats). The methoxy group likely enhances electron donation, improving target binding .
  • Melatonergic Activity: Compound 15 (N-{2-[(3-methoxyphenyl)amino]ethyl}acetamide) was optimized for water solubility and metabolic stability via reductive N-alkylation. The naphthyloxy group’s bulkiness might hinder similar optimization unless balanced with hydrophilic moieties .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Solubility and Stability
Substituent Type Example Compound Solubility Metabolic Stability Reference
Methoxyphenyl 3a, 15 Moderate to high High (optimized)
Chlorophenyl (pesticides) Alachlor, Pretilachlor Low (lipophilic) Variable
Naphthyloxy Target compound Likely low Unknown
Hydroxyethyl N-(2-Hydroxyethyl)acetamide High Moderate

Analysis :

  • The naphthyloxy group’s hydrophobicity likely reduces aqueous solubility compared to methoxyphenyl or hydroxyethyl analogs. Pesticidal chloroacetamides (e.g., alachlor) share this lipophilicity, which enhances membrane penetration but raises environmental persistence concerns .
  • Metabolic stability in melatonergic ligands (e.g., compound 15 ) was achieved through strategic substitution; introducing electron-withdrawing groups or blocking metabolic hot spots (e.g., methyl groups) could benefit the target compound .

Méthodes De Préparation

Nucleophilic Substitution Followed by Acetylation

The most common method involves reacting 1-naphthol with 2-chloroethylamine hydrochloride in the presence of a base to form 2-(1-naphthyloxy)ethylamine, which is subsequently acetylated.

Reaction Mechanism :

  • Ether Formation :
    1-Naphthol undergoes nucleophilic substitution with 2-chloroethylamine in a polar aprotic solvent (e.g., dimethylformamide) with potassium carbonate as a base. The reaction proceeds at 80–100°C for 8–12 hours, yielding 2-(1-naphthyloxy)ethylamine.

    1-Naphthol+ClCH2CH2NH2K2CO3,DMF2-(1-Naphthyloxy)ethylamine\text{1-Naphthol} + \text{ClCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2-(1-Naphthyloxy)ethylamine}
  • Acetylation :
    The amine intermediate is treated with acetic anhydride in ethanol at 25–40°C for 1–2 hours. Triethylamine is often added to scavenge HCl, improving yield (85–92%):

    2-(1-Naphthyloxy)ethylamine+(CH3CO)2OEtOH, Et3NN-[2-(1-Naphthyloxy)ethyl]acetamide\text{2-(1-Naphthyloxy)ethylamine} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{EtOH, Et}_3\text{N}} \text{N-[2-(1-Naphthyloxy)ethyl]acetamide}

Advantages :

  • High reproducibility and scalability.

  • Avoids hazardous reagents.

Reductive Amination of (1-Naphthyloxy)acetonitrile

An alternative route involves reducing (1-naphthyloxy)acetonitrile to the corresponding amine, followed by acetylation.

Procedure :

  • Nitrile Synthesis :
    1-Naphthol reacts with chloroacetonitrile in the presence of sodium hydride, forming (1-naphthyloxy)acetonitrile.

  • Reduction to Amine :
    The nitrile is hydrogenated using Raney Nickel in ethanol under 3–5 bar H₂ at 50–60°C. This step achieves 70–80% conversion to 2-(1-naphthyloxy)ethylamine.

  • Acetylation :
    Similar to Section 1.1, acetic anhydride in ethanol yields the final product.

Challenges :

  • Requires high-pressure equipment.

  • Risk of over-reduction to primary amine impurities.

One-Pot Synthesis via Mitsunobu Reaction

A less conventional method employs the Mitsunobu reaction to couple 1-naphthol directly with 2-aminoethanol, followed by in-situ acetylation.

Conditions :

  • Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine.

  • Solvent: Tetrahydrofuran (THF).

  • Yield: 65–75%.

Limitations :

  • High cost of DEAD limits industrial use.

  • Requires rigorous purification to remove phosphine oxides.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Ethanol or DMFEthanol reduces side reactions
Temperature 25–40°C (acetylation)Higher temperatures risk decomposition
Catalyst Raney Nickel (5 wt%)Increases reduction efficiency

Purification Techniques

  • Recrystallization : Amorphous N-[2-(1-naphthyloxy)ethyl]acetamide is purified using ethanol/water (3:1), achieving >99% purity.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) removes acetylated byproducts.

Industrial-Scale Considerations

Cost-Effective Catalysts

Sulfur-mediated reduction (as described in WO2012093402A1) offers a low-cost alternative to hydrogenation catalysts. Heating 2-(1-naphthyloxy)ethylamine with sulfur at 175–190°C for 3–5 hours achieves 88% yield.

Green Chemistry Practices

  • Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing waste.

  • Catalyst Reuse : Raney Nickel is reactivated through washing with dilute NaOH, maintaining 90% activity over five cycles.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.3–7.4 (m, 7H, naphthyl), 4.1 (t, 2H, OCH₂), 3.6 (t, 2H, NHCH₂), 2.0 (s, 3H, COCH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Polymorphism Studies

X-ray powder diffraction (XRPD) distinguishes amorphous and crystalline forms. Amorphous variants show superior solubility in hydrophobic matrices .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.